4-(3-Methyl-5-vinylpyridin-2-yl)morpholine
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Overview
Description
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring with a vinyl and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine typically involves the coupling of a morpholine derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of morpholine with a halogenated pyridine derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target proteins, while the pyridine and morpholine rings can engage in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-5-vinylpyridin-2-yl)morpholine: Similar structure but with a different position of the methyl group.
Morpholine derivatives: Compounds with the morpholine ring but different substituents, such as nitrile, amine, ester, phosphonate, or ketone functions.
Uniqueness
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is unique due to the specific positioning of the methyl and vinyl groups on the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness can lead to distinct biological activities and applications compared to other morpholine derivatives.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(5-ethenyl-3-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-3-11-8-10(2)12(13-9-11)14-4-6-15-7-5-14/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
SFXRQHZRPJCGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C=C |
Origin of Product |
United States |
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